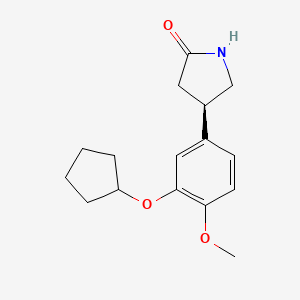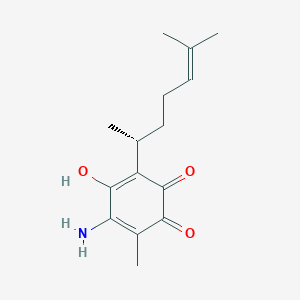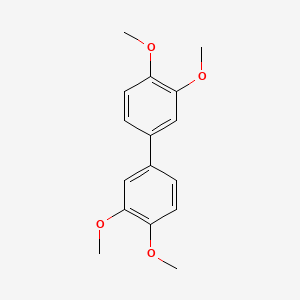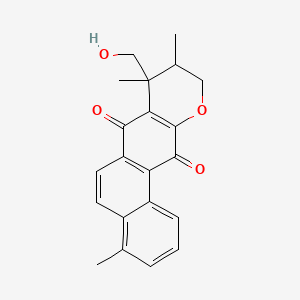
Danshenxinkun D
Descripción general
Descripción
Danshenxinkun D is an anti-Alzheimer’s disease (AD) candidate . It can significantly reverse the expression of PSEN1 and DRD2 mRNA in H2O2 treated PC12 cells . It is used in the study of anti-Alzheimer’s disease product candidates .
Synthesis Analysis
The synthesis of Danshenxinkun D and related compounds often involves complex organic reactions aimed at isolating specific diterpenequinones or phenolic acids characteristic of Danshen.Molecular Structure Analysis
Danshenxinkun D, a compound related to Danshenxinkun A, was structurally characterized as C20H21O4 through spectral analysis.Chemical Reactions Analysis
The chemical properties of Danshen derivatives, including Danshenxinkun D, are influenced by their molecular structures. The presence of phenolic acids and diterpenoids in Danshen suggests that its derivatives may undergo typical organic reactions such as oxidation, reduction, and conjugation.Physical And Chemical Properties Analysis
The physical properties of Danshen derivatives, like solubility and melting points, are crucial for their pharmacological application. For example, the related compound Danshenxinkun D has a melting point of 178-180°C, indicating its stability under standard conditions.Aplicaciones Científicas De Investigación
Neuroscience
Application: Alzheimer’s Disease Treatment
Method: Network Pharmacology and Molecular Docking
Results: Danshenxinkun D (M308) has been identified as a potential anti-Alzheimer’s disease (AD) candidate. Ex vivo experiments with H2O2-treated PC12 cells demonstrated its neuroprotective effects, enhancing cell viability and acetylcholine levels, and significantly reversing the expression of PSEN1 and DRD2 mRNA .
Cardiology
Application: Cardiovascular System Support
Method: Pharmacological Analysis
Results: Danshenxinkun D has been implicated in actions on the cardiovascular system, including dilating coronary arteries, increasing coronary flow, and protecting ischemic cardiac muscle .
Oncology
Application: Anti-Apoptotic Activity
Method: Cellular Assays
Results: The compound has shown promise in suppressing apoptosis in neuron cells, which may be due to its anti-oxidative stress activity . This could have implications for cancer treatment, where apoptosis plays a crucial role.
Pharmacology
Application: Drug Development
Method: Chemical Analysis
Results: Danshenxinkun D has been studied for its pharmacological actions, which are the basis for the development of Danshen medicines. It has shown various activities such as anti-inflammation and anti-tumor effects .
Traditional Chinese Medicine
Application: Herbal Medicine
Method: Historical and Modern Research Synthesis
Results: Danshenxinkun D is derived from Danshen, a herb used in traditional Chinese medicine. It has been used for long-term clinical applications and is now being studied with modern medical technology for its therapeutic effects .
Biochemistry
Application: Molecular Interaction Studies
Method: UPLC-Q-TOF/MS and RT-qPCR
Results: The compound’s interaction with cellular components has been analyzed, showing its potential to enhance cell viability and suppress apoptosis, which is crucial for understanding its mechanism of action at a biochemical level .
Molecular Biology
Application: Gene Expression Modulation
Method: RT-qPCR
Results: Danshenxinkun D has been shown to significantly reverse the expression of genes associated with neurodegenerative diseases, providing insights into its molecular biological applications .
Clinical Trials
Application: Therapeutic Candidate Evaluation
Method: Ex Vivo Experiments and Network Analysis
Results: While detailed clinical trial data is not available, the ex vivo studies and network pharmacology approaches suggest that Danshenxinkun D is a promising candidate for further clinical evaluation .
Safety And Hazards
Propiedades
IUPAC Name |
8-(hydroxymethyl)-4,8,9-trimethyl-9,10-dihydronaphtho[2,1-g]chromene-7,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-14-13(11)7-8-15-16(14)19(24)20-17(18(15)23)21(3,10-22)12(2)9-25-20/h4-8,12,22H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLTUKHHUOCHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C1(C)CO)C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50913035 | |
| Record name | 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50913035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Danshenxinkun D | |
CAS RN |
98873-76-8 | |
| Record name | Danshenxinkun D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098873768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Hydroxymethyl)-4,8,9-trimethyl-9,10-dihydro-7H-phenanthro[3,2-b]pyran-7,12(8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50913035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Danshenxinkun D?
A: Danshenxinkun D possesses the molecular formula C20H21O4 and has a melting point of 178-180°C [, ]. Its structure was elucidated using spectral analysis techniques [, ].
Q2: What are the known biological activities of Danshenxinkun D?
A: Danshenxinkun D demonstrates antituberculosis activity against Mycobacterium tuberculosis H37Rv in vitro []. Additionally, research suggests it may play a role in the neuroprotective effects of Salvia miltiorrhiza-containing plasma, potentially benefiting Alzheimer's disease treatment [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



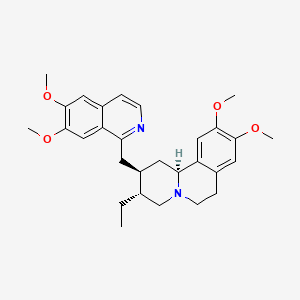

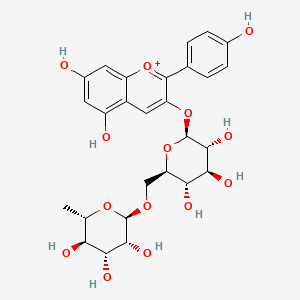
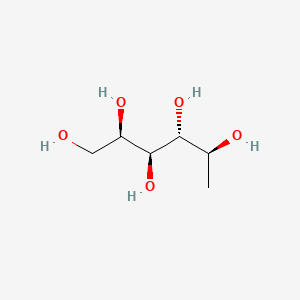
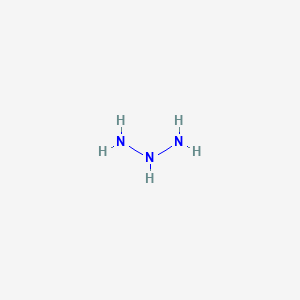
![(3R,4aR,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1202774.png)
![N-{[2-({[1-(4-Carboxybutanoyl)amino]-2-phenylethyl}-hydroxyphosphinyl)oxy]acetyl}-2-phenylethylamine](/img/structure/B1202775.png)
